N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14986796
InChI: InChI=1S/C15H12N2OS2/c1-10-16-13(12-8-5-9-19-12)15(20-10)17-14(18)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.4 g/mol

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

CAS No.:

Cat. No.: VC14986796

Molecular Formula: C15H12N2OS2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide -

Specification

Molecular Formula C15H12N2OS2
Molecular Weight 300.4 g/mol
IUPAC Name N-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide
Standard InChI InChI=1S/C15H12N2OS2/c1-10-16-13(12-8-5-9-19-12)15(20-10)17-14(18)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,18)
Standard InChI Key ILPJUUDRUCCRFC-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CS3

Introduction

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound featuring a benzamide moiety linked to a thiazole ring, which is further substituted with a thiophene group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis

The synthesis of N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. A common approach might include the condensation of a thiazole derivative with a thiophene compound under controlled conditions, followed by the introduction of the benzamide moiety. Catalysts such as phosphorus pentasulfide (P4S10) may be used for sulfurization reactions, and other reagents can facilitate the formation of the thiazole ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Introduces oxygen-containing functional groups into the molecule using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Removes oxygen or adds hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Replaces one functional group with another using reagents like halogens or nucleophiles.

Biological and Medicinal Applications

While specific biological activities of N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide are not detailed in the available literature, compounds with similar structures, such as thiazole and thiophene derivatives, are known for their diverse biological activities. These include potential roles in enzyme inhibition, receptor binding, and other pharmacological effects.

Similar Compounds

Similar compounds include:

  • N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide: Features a propanamide instead of benzamide and includes an acetylphenyl group .

  • 2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Contains a methylphenyl group attached to the thiazole ring .

  • N-(4-methylthiazol-2-yl)benzamide: A simpler derivative with a methyl group on the thiazole ring .

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